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Introduction
Carotenoids are a diverse group of isoprenoid pigments synthesized by all plants, algae, and

cyanobacteria, as well as some fungi and bacteria. In plants, these molecules play crucial roles

in photosynthesis, photoprotection, and as precursors to the plant hormone abscisic acid. The

biosynthesis of carotenoids follows a complex, highly regulated pathway. A key intermediate in

the formation of the red pigment lycopene is its poly-cis-isomer, prolycopene (7,9,7′,9′-tetra-

cis-lycopene). The accumulation of prolycopene, which imparts an orange color, is

characteristic of the tangerine mutant of tomato (Solanum lycopersicum).[1][2][3] This guide

provides an in-depth technical overview of the prolycopene biosynthesis pathway in plants,

focusing on the core enzymatic steps, quantitative data from comparative studies, and detailed

experimental protocols for analysis.

The Core Biosynthesis Pathway
In plants and cyanobacteria, the conversion of the colorless C40 carotenoid precursor, 15-cis-

phytoene, to the red, all-trans-lycopene is not a direct process. Instead, it proceeds through a

series of desaturation and isomerization steps known as the poly-cis pathway.[1][4][5] This is in

contrast to bacteria and fungi, which utilize a single enzyme, phytoene desaturase (CRTI), to

produce all-trans-lycopene directly from phytoene.[6]

The plant pathway involves the concerted action of four main enzymes:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1248880?utm_src=pdf-interest
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC152916/
https://www.researchgate.net/publication/257106062_Separation_of_lycopene_and_its_cis_Isomers_by_liquid_chromatography
https://www.spkx.net.cn/EN/abstract/abstract20569.shtml
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC152916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3275889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1810121/
https://academic.oup.com/plcell/article-abstract/14/2/333/6009649
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phytoene Synthase (PSY): This is the first committed step in carotenoid biosynthesis. PSY

catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form

15-cis-phytoene.[7][8] This enzyme is a key rate-limiting step in the overall pathway.

Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene,

leading to the formation of 9,15,9′-tri-cis-ζ-carotene.[5][9]

ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the central 15-cis

double bond of 9,15,9′-tri-cis-ζ-carotene to a trans configuration, resulting in 9,9′-di-cis-ζ-

carotene.[10]

ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9′-di-cis-ζ-

carotene, producing 7,9,9′,7′-tetra-cis-lycopene, also known as prolycopene.[11][12][13]

Carotenoid Isomerase (CRTISO): In wild-type plants, prolycopene is subsequently

isomerized to all-trans-lycopene by the enzyme carotenoid isomerase (CRTISO).[1][2][3] The

tangerine tomato mutant has a defect in the CRTISO gene, leading to the accumulation of

prolycopene and other cis-carotene precursors.[1][2][3][14]
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Figure 1. The prolycopene biosynthesis pathway in plants.

Quantitative Data: Carotenoid Composition in Wild-
Type vs. tangerine Tomato
The tangerine mutant of tomato provides an excellent model system for studying the

prolycopene biosynthesis pathway. The tables below summarize the quantitative differences in
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carotenoid composition between wild-type and tangerine mutant tomatoes, as determined by

High-Performance Liquid Chromatography (HPLC).

Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)

Carotenoid Wild-Type (M82) tangerine (3183)

Phytoene 4.5 ± 0.5 10.2 ± 1.1

Phytofluene 2.1 ± 0.3 5.8 ± 0.7

ζ-Carotene 1.8 ± 0.2 8.5 ± 0.9

Neurosporene 1.1 ± 0.1 3.1 ± 0.4

Prolycopene Not Detected 45.3 ± 5.2

all-trans-Lycopene 55.6 ± 6.1 1.2 ± 0.2

β-Carotene 3.2 ± 0.4 0.8 ± 0.1

Data adapted from Isaacson et al. (2002). Values are means ± SD.[1]

Table 2: Percentage of Total Carotenoids in Ripe Tomato Fruit

Carotenoid Wild-Type (M82) tangerine (3183)

Lycopene Precursors <15% ~25%

Prolycopene 0% ~60%

all-trans-Lycopene ~75% <2%

β-Carotene ~5% ~1%

Data adapted from Isaacson et al. (2002).[1]

Experimental Protocols
Carotenoid Extraction from Plant Tissue for HPLC
Analysis
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This protocol is a generalized method for the extraction of carotenoids from plant tissues, such

as tomato fruit.

Materials:

Plant tissue (e.g., tomato fruit), frozen in liquid nitrogen and ground to a fine powder.

Acetone (HPLC grade), containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an

antioxidant.

Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v).

Saturated NaCl solution.

Anhydrous sodium sulfate.

Mortar and pestle or a homogenizer.

Separatory funnel.

Rotary evaporator.

Procedure:

Weigh approximately 1-2 g of the powdered plant tissue into a mortar or homogenization

tube.

Add 10-20 mL of cold acetone (with BHT) and grind or homogenize the tissue until a uniform

slurry is formed. Perform this step under dim light to prevent photo-oxidation and

isomerization of carotenoids.

Filter the extract through a Büchner funnel with filter paper or centrifuge to pellet the solid

debris.

Transfer the liquid extract to a separatory funnel.

Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated

NaCl solution to the separatory funnel.
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Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. The

carotenoids will partition into the upper organic phase.

Drain and discard the lower aqueous phase.

Wash the organic phase two more times with saturated NaCl solution to remove residual

acetone and water-soluble compounds.

Collect the upper organic phase and dry it by passing it through a column of anhydrous

sodium sulfate.

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a

temperature below 40°C.

Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC

analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of methanol and MTBE).

Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of Lycopene Isomers
This protocol describes a typical HPLC method for the separation and quantification of

lycopene isomers, including prolycopene and all-trans-lycopene.

Instrumentation and Columns:

A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode

array (PDA) detector.

A C30 reversed-phase column is highly recommended for the separation of carotenoid

isomers.[2]

Mobile Phase:

A gradient elution is typically used for optimal separation. An example of a mobile phase

system is:

Solvent A: Methanol:Water:Triethylamine (90:10:0.1, v/v/v)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.researchgate.net/publication/257106062_Separation_of_lycopene_and_its_cis_Isomers_by_liquid_chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program:

Time (min) % Solvent A % Solvent B

0 95 5

20 50 50

30 5 95

35 5 95

40 95 5

45 95 5

HPLC Parameters:

Flow Rate: 1.0 mL/min

Column Temperature: 25-30°C

Injection Volume: 10-20 µL

Detection Wavelength: 450-472 nm for lycopene isomers. A PDA detector allows for the

acquisition of the full UV-Vis spectrum for each peak, aiding in identification. Prolycopene
has a characteristic absorption spectrum with a λmax around 438 nm.[12]

Quantification:

Quantification is performed by comparing the peak areas of the sample chromatogram with

those of authentic standards of known concentration. A calibration curve should be generated

for each carotenoid to be quantified.

Functional Characterization of Carotenoid Isomerase
(CRTISO) in E. coli
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This protocol outlines the general steps for expressing a plant CRTISO gene in E. coli to

confirm its enzymatic activity.

Workflow Diagram:

Functional Characterization of CRTISO in E. coli
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Figure 2. Workflow for CRTISO functional assay in E. coli.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1248880?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Construct Plasmids:

Obtain or construct a plasmid that carries the necessary genes for prolycopene synthesis

in E. coli. This typically includes genes for GGPP synthase (crtE), phytoene synthase

(crtB), and phytoene desaturase from a bacterium that produces lycopene, along with the

plant ZDS to produce prolycopene.

Clone the full-length cDNA of the plant CRTISO gene into a compatible E. coli expression

vector with an inducible promoter (e.g., pET vector series).

Transform E. coli:

Co-transform a suitable E. coli strain (e.g., BL21(DE3)) with both the prolycopene
synthesis plasmid and the CRTISO expression plasmid.

As a control, transform another batch of E. coli with the prolycopene synthesis plasmid

and an empty expression vector.

Culture and Induction:

Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate

antibiotics at 37°C to an OD600 of 0.6-0.8.

Induce the expression of the cloned genes by adding an appropriate inducer (e.g., IPTG

for the lac promoter) to the culture.

Continue to incubate the cultures at a lower temperature (e.g., 20-28°C) for 16-24 hours to

allow for protein expression and carotenoid accumulation.

Carotenoid Extraction and Analysis:

Harvest the bacterial cells by centrifugation.

Extract the carotenoids from the cell pellet using a method similar to the one described for

plant tissues (e.g., acetone or ethanol:ether extraction).[5]

Analyze the carotenoid composition of the extracts by HPLC as described previously.
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Interpretation of Results:

The control E. coli strain should accumulate prolycopene, resulting in an orange-colored

cell pellet.

The E. coli strain expressing the functional plant CRTISO should show a significant

reduction in the prolycopene peak and the appearance of a prominent all-trans-lycopene

peak in the HPLC chromatogram, with the cell pellet appearing red. This confirms the

isomerase activity of the cloned gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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